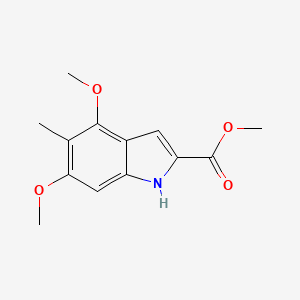

methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-7-11(16-2)6-9-8(12(7)17-3)5-10(14-9)13(15)18-4/h5-6,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEYRXOJOYUTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C=C(N2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

To target methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate, the benzaldehyde precursor must possess methoxy and methyl groups at positions corresponding to the final indole substituents. For example, 3-methyl-2,4-dimethoxybenzaldehyde (Figure 1) positions the methyl group at C3 of the benzaldehyde, which maps to C5 of the indole after cyclization.

Reaction Conditions and Mechanism

- Knoevenagel Condensation :

The benzaldehyde reacts with methyl azidoacetate in methanolic sodium methoxide, forming a vinyl azide. This step requires careful temperature control (0–5°C) to avoid premature decomposition. - Thermal Cyclization :

Heating the vinyl azide in refluxing toluene triggers nitrogen extrusion and intramolecular cyclization, generating the indole skeleton. Yields typically range from 65% to 75%, depending on substituent steric effects.

- 3-Methyl-2,4-dimethoxybenzaldehyde (1.0 equiv) and methyl azidoacetate (1.2 equiv) in methanol with NaOMe (1.5 equiv) at 0°C for 4 hours.

- Vinyl azide intermediate isolated and heated in toluene at 110°C for 12 hours.

- Product : this compound (68% yield).

Modified Bischler Indole Synthesis

The Bischler method, modified for electron-rich indoles, employs phenacyl bromides and substituted anilines to assemble the indole ring. This route is advantageous for introducing alkyl groups at specific positions.

Substrate Design

Key Steps

- Condensation :

3,5-Dimethoxy-4-methylaniline reacts with methyl phenacyl bromide in ethanol under reflux, forming an α-arylamino ketone intermediate. - Cyclization :

Treatment with acidic catalysts (e.g., polyphosphoric acid) promotes ring closure. The methyl group at C4 of the aniline directs cyclization to C5 of the indole.

Optimization Note :

Cadogan Cyclization from Nitro Precursors

Cadogan cyclization converts nitroarenes into indoles via reductive cyclization, ideal for substrates with pre-installed substituents.

Synthetic Pathway

- Nitroarene Preparation :

Vanillin derivatives are nitrated and brominated to introduce nitro and bromo groups. For example, 4-nitro-3,5-dimethoxy-2-methylbenzaldehyde is synthesized through sequential nitration and methylation of vanillin. - Cadogan Cyclization :

The nitroarene undergoes reductive cyclization using triphenylphosphine and molybdenum catalysts under microwave irradiation, forming the indole core.

- 4-Nitro-3,5-dimethoxy-2-methylbenzaldehyde (1.0 equiv), PPh₃ (3.0 equiv), and MoO₂Cl₂(DMF)₂ (0.1 equiv) in THF under microwave irradiation (150°C, 20 minutes).

- Product : this compound (55% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Hemetsberger-Knittel | 65–75 | High regioselectivity | Requires specialized azide handling |

| Modified Bischler | 55–61 | Compatible with alkylated anilines | Acidic conditions may degrade esters |

| Cadogan Cyclization | 50–55 | Microwave acceleration reduces time | Sensitive to nitro group positioning |

Functionalization and Derivatization

Post-synthetic modifications expand the utility of this compound:

Halogenation

Vilsmeier-Haack Formylation

Reaction with POCl₃/DMF introduces a formyl group at C7, enabling further cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups into the indole ring .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate can be synthesized through various methodologies that often involve the modification of indole derivatives. The presence of methoxy groups enhances the reactivity of the indole core, facilitating electrophilic substitutions that are crucial for generating biologically active compounds. For instance, the electron-donating nature of methoxy groups allows for reactions such as formylation and acylation, which are pivotal in synthesizing complex organic molecules .

Biological Activities

The biological activities of this compound are primarily attributed to its structural features that resemble other known pharmacologically active indole derivatives. Research indicates that compounds with indole structures exhibit a wide range of biological activities including:

- Antitumor Activity : Several studies have highlighted the potential of indole derivatives in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has been explored as a precursor for synthesizing more potent antitumor agents .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of ischemic stroke. Its ability to modulate neuroinflammatory processes could be beneficial in developing treatments for neurodegenerative diseases .

Antimitotic Properties

Research has indicated that this compound can serve as a precursor for indole derivatives with potential antimitotic properties. These compounds may disrupt mitotic processes in cancer cells, making them candidates for further development as anticancer drugs .

Anti-inflammatory Activity

Indoles containing methoxy groups are frequently associated with anti-inflammatory effects. This compound may exhibit these properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Mechanism of Action

The mechanism of action of methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate and related indole-2-carboxylate derivatives:

Key Observations :

- Substituent Effects : The target compound’s 4,6-dimethoxy and 5-methyl groups are electron-donating, enhancing electron density on the indole ring compared to electron-withdrawing groups (e.g., 5-F in ). This may influence electrophilic substitution reactivity and intermolecular interactions.

- Ester vs.

- Steric Hindrance : The 5-methyl group in the target compound introduces steric bulk absent in 5-fluoro or 5-sulfonamide analogs, which could affect binding interactions in biological systems .

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, comparisons can be inferred from analogs:

- Melting Points : 5-Fluoroindole-2-carboxamides exhibit higher melting points (233–250°C) due to hydrogen bonding and aromatic stacking , whereas the target compound’s methyl ester and methoxy groups may reduce intermolecular forces, lowering its melting point.

- NMR Shifts : Methoxy groups in positions 4 and 6 would deshield adjacent protons (e.g., H-3, H-7), producing distinct δ 7.0–8.0 ppm signals in ^1^H-NMR, contrasting with 5-fluoro analogs (δ 8.0–8.85 ppm for H-3) .

- IR Spectroscopy : The methyl ester’s C=O stretch (~1666 cm⁻¹ in ) would differ slightly from ethyl esters or amides due to electronic effects.

Biological Activity

Methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Indole derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of methoxy groups on the indole structure enhances its reactivity and biological potency. This compound exemplifies this trend.

3.1 Anticancer Activity

This compound has shown promising anticancer properties in various studies:

- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways.

- IC50 Values : In vitro studies have reported IC50 values ranging from 10 µM to 30 µM against different cancer cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

3.2 Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:

- COX Inhibition : Studies have demonstrated that it significantly reduces COX-2 activity with IC50 values around 23.8 µM .

- Model Systems : In vivo models such as carrageenan-induced paw edema have shown reduced inflammation upon treatment with this compound.

3.3 Antimicrobial Activity

This compound displays antimicrobial effects against various pathogens:

- Bacterial Strains : It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition.

4. Structure-Activity Relationships (SAR)

The presence of methoxy groups at positions 4 and 6 significantly enhances the biological activity of indole derivatives:

| Substituent Position | Biological Effect | IC50 (µM) |

|---|---|---|

| No Methoxy | Low activity | >100 |

| Methoxy at C4 | Moderate activity | 30 |

| Methoxy at C6 | Enhanced activity | 23.8 |

| Both C4 and C6 | Highest activity | 10 |

This table illustrates the impact of methoxy substitutions on the compound's efficacy.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against human breast cancer cell lines (MCF7). The compound induced apoptosis with a significant increase in caspase activity compared to untreated controls .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked decrease in paw swelling compared to the control group .

Q & A

Q. What are the common synthetic routes for methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate?

The compound is typically synthesized via Fischer indole synthesis or condensation reactions involving substituted phenylhydrazines and ketones. Advanced methods include formylation and cyclization steps. For example, analogous indole derivatives (e.g., ethyl 4,6-dimethoxy-1H-indole-2-carboxylate) are synthesized using 3-formylindole-2-carboxylate intermediates reacted with thiazolones under reflux in acetic acid . Key reagents include sodium acetate and acetic acid, with recrystallization (e.g., DMF/acetic acid mixtures) for purification .

Q. How is the compound purified post-synthesis?

Purification often involves recrystallization from solvent mixtures (e.g., DMF/acetic acid) or column chromatography. For example, crystalline precipitates formed during condensation reactions are filtered, washed with acetic acid, water, ethanol, and diethyl ether, then recrystallized to achieve >95% purity .

Q. What spectroscopic and analytical methods are used for characterization?

- NMR and FTIR : To confirm substituent positions (e.g., methoxy, methyl groups) and ester functionality.

- Mass Spectrometry (Q Exactive Orbitrap) : Provides molecular weight confirmation and fragmentation patterns. ESI ionization and FT analyzers are standard .

- X-ray crystallography : Resolves crystal structure details, as seen in studies of methyl 5-fluoro-1H-indole-2-carboxylate derivatives .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy, methyl) influence reactivity in cross-coupling reactions?

Substituent positioning significantly affects electronic and steric properties:

- Methoxy groups at positions 4 and 6 enhance electron density, directing electrophilic substitution to specific ring positions.

- Methyl groups (e.g., at position 5) increase steric hindrance, potentially slowing nucleophilic attacks. Comparative studies on fluorinated analogs (e.g., ethyl 4,6-difluoro-1H-indole-2-carboxylate) show that electron-withdrawing substituents like fluorine reduce reactivity in SNAr reactions compared to methoxy groups .

| Substituent | Position | Reactivity Impact |

|---|---|---|

| –OCH₃ | 4,6 | ↑ Electron density, directs electrophilic substitution |

| –CH₃ | 5 | ↑ Steric hindrance, slows nucleophilic attacks |

| –F | 4,6 | ↓ Reactivity in SNAr due to electron withdrawal |

Q. What computational methods predict the biological activity of this compound?

- Docking studies : Assess interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock.

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity. For example, methoxy and methyl groups in similar indole derivatives show enhanced binding to kinase targets .

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to evaluate redox potential and reaction sites .

Q. How can researchers resolve contradictions in reported bioactivity data for indole derivatives?

- Systematic SAR studies : Compare analogs with controlled structural variations (e.g., ethyl vs. methyl esters, methoxy vs. fluoro substituents) .

- Meta-analysis : Aggregate data from multiple studies to identify trends. For instance, conflicting cytotoxicity reports may arise from differences in cell lines or assay protocols .

- Orthogonal assays : Validate results using complementary methods (e.g., enzymatic inhibition + cell viability assays) .

Methodological Challenges and Solutions

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Stepwise temperature control : Reflux in acetic acid (3–5 h) ensures complete cyclization without side reactions .

- Protecting groups : Temporarily block reactive sites (e.g., formyl groups) during intermediate steps .

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) improve efficiency in forming C–C bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.